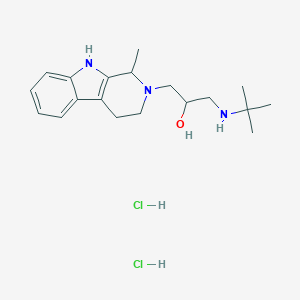
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-methyl-, dihydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is a complex organic compound that belongs to the class of indole derivatives. Indole derivatives are significant due to their presence in various natural products and their wide range of biological activities. This compound is of particular interest in the fields of medicinal chemistry and pharmacology due to its potential therapeutic applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes under acidic conditions to form the indole ring . Another approach involves the sequential coupling reaction initiated by C–H activation and aza-Michael addition, which forms the indole core through the formation of C–C and C–N bonds .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups into the indole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or amines.
Applications De Recherche Scientifique
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential role in biological processes and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating various diseases, including cancer and neurological disorders
Industry: Utilized in the development of new materials and chemical products.
Mécanisme D'action
The mechanism of action of 2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth involves its interaction with specific molecular targets and pathways. The compound may act as an agonist or antagonist at various receptors, influencing cellular signaling pathways. For example, indole derivatives have been shown to bind with high affinity to multiple receptors, modulating their activity and leading to therapeutic effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
Indole-3-acetic acid: A plant hormone involved in growth and development.
Tryptophan: An essential amino acid and precursor to serotonin.
Lysergic acid diethylamide (LSD): A psychoactive compound with a similar indole structure.
Uniqueness
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dimethylethyl)amino)methyl-1-meth is unique due to its specific structural features and potential therapeutic applications. Its ability to undergo various chemical reactions and interact with multiple biological targets makes it a valuable compound for research and development in multiple fields.
Propriétés
Numéro CAS |
128857-34-1 |
|---|---|
Formule moléculaire |
C19H31Cl2N3O |
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
1-(tert-butylamino)-3-(1-methyl-1,3,4,9-tetrahydropyrido[3,4-b]indol-2-yl)propan-2-ol;dihydrochloride |
InChI |
InChI=1S/C19H29N3O.2ClH/c1-13-18-16(15-7-5-6-8-17(15)21-18)9-10-22(13)12-14(23)11-20-19(2,3)4;;/h5-8,13-14,20-21,23H,9-12H2,1-4H3;2*1H |
Clé InChI |
JDMYRXBEXLAEES-UHFFFAOYSA-N |
SMILES |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
SMILES canonique |
CC1C2=C(CCN1CC(CNC(C)(C)C)O)C3=CC=CC=C3N2.Cl.Cl |
Synonymes |
2H-Pyrido(3,4-b)indole-2-ethanol, 1,3,4,9-tetrahydro-alpha-(((1,1-dime thylethyl)amino)methyl-1-methyl-, dihydrochloride |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



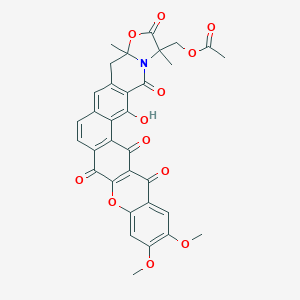
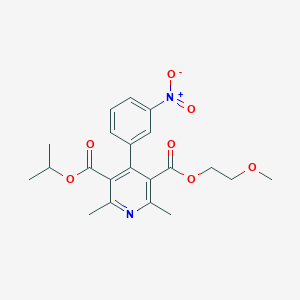
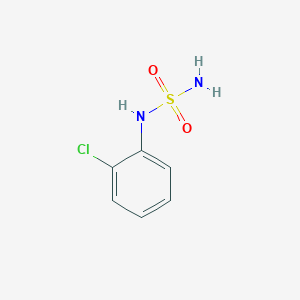
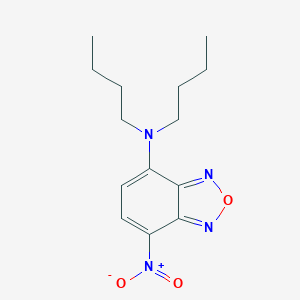
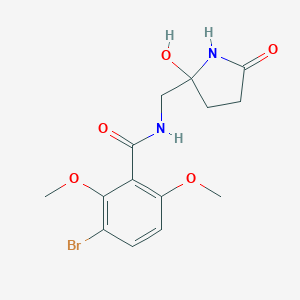
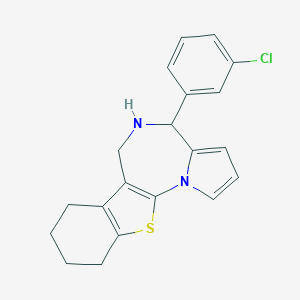
![[(2S,3Z)-2-hydroxy-3-(5-oxofuran-2-ylidene)propyl] benzoate](/img/structure/B143708.png)
![2-[(2-Chloroquinazolin-4-yl)amino]ethanol](/img/structure/B143709.png)
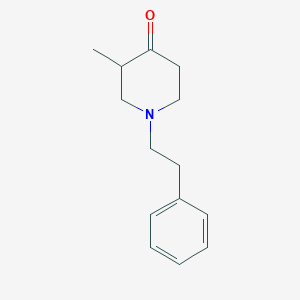
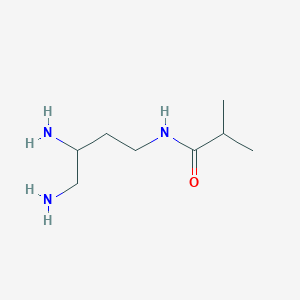
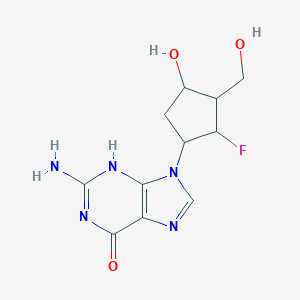
![2-[(5,7-dichloro-1,1-dioxo-4H-1lambda6,2,4-benzothiadiazin-3-yl)sulfanyl]propanoic acid](/img/structure/B143720.png)
![1-[(2R)-3,4-Dihydro-2H-pyran-2-yl]ethanone](/img/structure/B143722.png)
